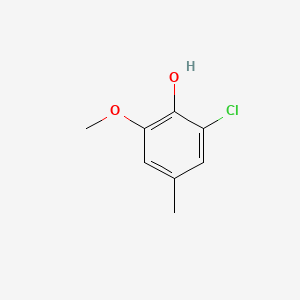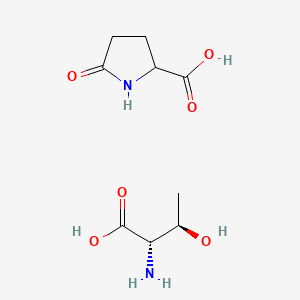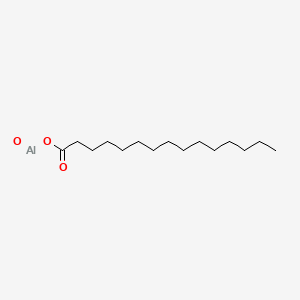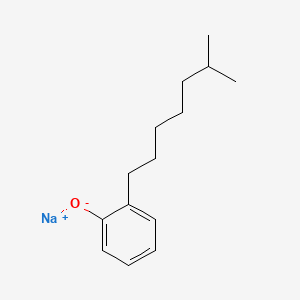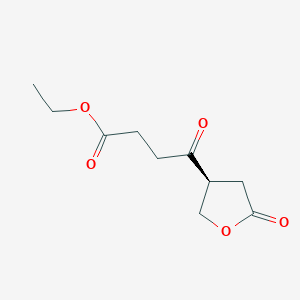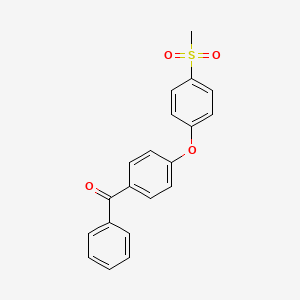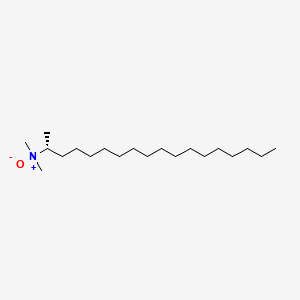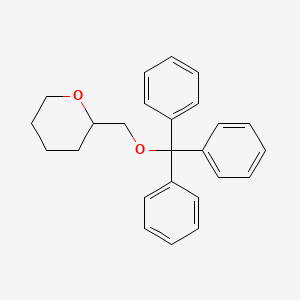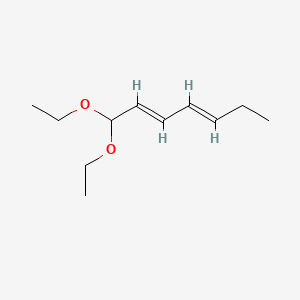
3,3'-Carbonylbis-6-chlorobenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is a chemical compound with the molecular formula C13H8Cl2O7S2. It is characterized by the presence of two chlorobenzenesulfonic acid groups connected by a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid typically involves the reaction of 6-chlorobenzenesulfonic acid with a carbonylating agent. One common method is the acylation of 6-chlorobenzenesulfonic acid using phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as aluminum chloride (AlCl3), to facilitate the formation of the carbonyl bridge between the two chlorobenzenesulfonic acid molecules .
Industrial Production Methods
In industrial settings, the production of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid may involve large-scale acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamide derivatives.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamide derivatives, and substituted chlorobenzenesulfonic acids .
Aplicaciones Científicas De Investigación
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the carbonyl group may facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Carbonylbis-6-fluorobenzenesulfonic acid: Similar structure but with fluorine atoms instead of chlorine.
3,3’-Carbonylbis-6-bromobenzenesulfonic acid: Similar structure but with bromine atoms instead of chlorine.
3,3’-Carbonylbis-6-iodobenzenesulfonic acid: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chlorine atoms can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Propiedades
Número CAS |
96462-01-0 |
|---|---|
Fórmula molecular |
C13H8Cl2O7S2 |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chloro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H8Cl2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
UYTIDFKSDPDIHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



